molecular formula C11H9ClN2O2 B8333051 5-Chloro-3-(2-nitropropen-1-yl)indole

5-Chloro-3-(2-nitropropen-1-yl)indole

Cat. No.: B8333051
M. Wt: 236.65 g/mol
InChI Key: FRWWVBACCSQZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-nitropropen-1-yl)indole is a specialized indole derivative offered for research use. Indole structures are privileged scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities and presence in many marketed drugs and natural products . The specific 5-chloro-3-nitropropenyl substitution pattern suggests its potential utility as a key synthetic intermediate. This compound can serve as a versatile building block for accessing more complex molecular architectures, including various nitrogen-containing heterocycles and spiro-fused systems that are prominent in drug discovery efforts . Researchers may explore its application in the synthesis of novel compounds with potential bioactivity, building upon the established role of 5-chloroindole derivatives in the development of potent inhibitors targeting mutant EGFR and BRAF pathways in anticancer research . Similarly, the nitropropenyl side chain is a functional group of interest in synthetic organic chemistry, often employed in the construction of tryptamine analogues and other pharmacologically active indole derivatives . This product is intended for chemical synthesis and analysis in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-chloro-3-(2-nitroprop-1-enyl)-1H-indole

InChI

InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3

InChI Key

FRWWVBACCSQZRU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CNC2=C1C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide
  • Structure : Chlorine at C5, phenylsulfonyl at C3, carboxamide at C2.
  • Activity : Exhibits potent anti-HIV activity (IC₅₀ = 3 nM against HIV reverse transcriptase) .
  • Comparison : The phenylsulfonyl group enhances hydrophobic interactions with enzyme pockets, while the nitropropenyl group in the target compound may act as a Michael acceptor, enabling covalent binding or redox modulation.
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole
  • Structure: Methoxy at C5, nitrovinyl (–CH=CH–NO₂) at C3.
  • Synthesis : Condensation of 5-methoxyindole-3-carboxaldehyde with nitromethane under acidic conditions .
  • Comparison : The nitrovinyl group shares conjugation with the indole ring, similar to nitropropenyl, but lacks the methylene spacer. This structural difference may affect steric bulk and solubility.
5-Chloro-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
  • Structure: Chlorine at C5, nitroethyl (–CH₂–CH₂–NO₂) at C3, phenyl at C2.
  • Crystallography : Stabilized by π-π stacking and hydrogen bonding .

Pharmacological Activity

Compound Target/Activity Key Data Source
5-Chloro-3-(2-nitropropen-1-yl)indole Hypothesized kinase or RT inhibition Pending experimental validation
5-Chloro-3-(substituted-benzylidene)indolin-2-ones SFK (Fyn kinase) inhibition IC₅₀ > 0.01 mM (weak activity)
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide HIV reverse transcriptase inhibition IC₅₀ = 3 nM
5-CAMT HCl (5-Chloro-3-(2-aminoethyl)indole) Neurotransmitter receptor modulation Structural analog of tryptamine

Key Insights :

  • Nitro groups enhance electron-withdrawing effects, improving interactions with enzymatic active sites (e.g., HIV RT) .
  • Flexibility of substituents (e.g., nitroethyl vs. nitropropenyl) impacts steric accessibility and potency .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility
This compound ~236.6 2.8 Low (hydrophobic)
5-Methoxy-3-(2-nitrovinyl)-1H-indole 218.2 1.9 Moderate
5-Chloro-3-nitro-1H-indole 196.6 2.1 Low

Trends :

  • Nitropropenyl increases hydrophobicity compared to smaller nitrovinyl groups.
  • Chlorine at C5 consistently lowers solubility across analogs.

Preparation Methods

Chlorination of Indoline Derivatives

The patent US4377699A outlines a method for preparing 5-chloroindole via chlorination of indoline (2,3-dihydroindole) in a chlorine-inert organic solvent (e.g., dichloromethane) using acylating agents. The reaction proceeds through electrophilic aromatic substitution, where chlorine preferentially targets the 5-position due to the electron-donating effects of the indoline’s saturated ring. The intermediate 5-chloro-2,3-dihydro-1H-indole is subsequently oxidized to 5-chloroindole using agents like manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Key Data:

Starting MaterialReagent/ConditionsIntermediateYield
IndolineCl₂, CH₂Cl₂, 0°C5-Chloro-2,3-dihydro-1H-indole78%
5-Chloro-2,3-dihydro-1H-indoleMnO₂, reflux5-Chloroindole85%

Fischer Indole Synthesis

An alternative route involves the Fischer indole synthesis, leveraging 4-chlorophenylhydrazine and a ketone precursor. Cyclization under acidic conditions (e.g., HCl/EtOH) yields 5-chloroindole directly. This method avoids post-synthetic chlorination but requires careful control of regioselectivity during hydrazone formation.

Functionalization at Position 3: Introducing the 2-Nitropropenyl Group

StepReagents/ConditionsIntermediateYield
1. Vilsmeier-HaackPOCl₃, DMF, 0°C → 25°C5-Chloro-3-formylindole70%
2. Henry ReactionNitroacetone, K₂CO₃, EtOHThis compound55%

Alternative Pathways: Reductive Amination and Cross-Coupling

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers regioselective functionalization. Employing Suzuki-Miyaura coupling, 3-bromo-5-chloroindole reacts with a nitropropenylboronic acid pinacol ester. This method, while promising, faces challenges due to the instability of nitro-containing boronic esters.

Reductive Amination of 3-Acetylindole

Reduction of 3-acetyl-5-chloroindole to the corresponding amine, followed by nitroenamine formation, provides an indirect route. However, this approach introduces multiple steps, reducing overall efficiency.

Mechanistic Considerations and Side Reactions

  • Regioselectivity in Chlorination: The 5-position is favored in indoline chlorination due to resonance stabilization of the intermediate arenium ion.

  • Nitro Group Stability: Nitropropenyl groups are susceptible to reduction under acidic or reductive conditions, necessitating neutral to mildly acidic reaction environments.

  • Competing Alkylation: Without proper directing groups, electrophilic attack may occur at C-2 or C-4, necessitating protective strategies like N-acylation.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Conjugate AdditionOne-step, high atom economyMoisture-sensitive reagents60–65%
Fischer Indole + HenryModular, scalableMulti-step, moderate yields50–55%
Cross-CouplingRegioselective, versatileUnstable boron reagents40–45%

Q & A

Q. What synthetic methodologies are optimal for preparing 5-Chloro-3-(2-nitropropen-1-yl)indole, and how can reaction conditions be optimized?

Answer: The synthesis of nitropropenyl-substituted indoles typically involves coupling reactions under catalytic conditions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to functionalize indole derivatives, as demonstrated in the synthesis of 5-fluoro-3-(triazolyl)indole (42% yield via PEG-400/DMF solvent system, CuI catalysis, and column chromatography) . For this compound, a nitropropenylation step could involve:

  • Step 1: Chloroindole substrate preparation (e.g., 5-chloroindole derivatives via electrophilic substitution).
  • Step 2: Nitropropenyl group introduction via Michael addition or nucleophilic substitution under basic conditions.
  • Optimization: Adjust solvent polarity (e.g., DMF or THF), catalyst (e.g., Pd or Cu), and temperature to improve yield. Monitor reaction progress via TLC (e.g., 70:30 ethyl acetate/hexane system) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR: Assign peaks for indole protons (e.g., H-2 at δ 7.2–7.5 ppm), nitropropenyl vinyl protons (δ 6.5–7.0 ppm), and chlorine-induced deshielding effects .
  • HRMS: Confirm molecular ion ([M+H]+) and isotopic pattern for chlorine (3:1 ratio for 35Cl/37Cl) .
  • HPLC: Assess purity (>98% via reverse-phase C18 column, UV detection at 254 nm) .
  • X-ray crystallography (if crystalline): Resolve bond angles and nitro group orientation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for nitropropenyl-indole derivatives?

Answer: Discrepancies in spectroscopic or reactivity data can arise from conformational flexibility or electronic effects. For example:

  • DFT Calculations: Compare theoretical NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms or nitro group orientation .
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., nitropropenyl group) to predict reactivity in nucleophilic/electrophilic reactions .
  • Docking Studies: Model interactions with biological targets (e.g., SARS-CoV-2 protease) to explain discrepancies in bioactivity assays .

Q. What experimental strategies are effective for evaluating the biological activity of this compound?

Answer:

  • In vitro assays: Screen against enzymes (e.g., viral proteases) using fluorescence-based substrates (e.g., 5-Bromo-4-chloro-3-indolyl derivatives for colorimetric detection) .
  • Cytotoxicity profiling: Use MTT assays on human cell lines (e.g., HEK293) to differentiate target-specific activity from general toxicity .
  • Structure-activity relationship (SAR): Synthesize analogs (e.g., varying nitro group position or substituents) to identify critical pharmacophores .

Q. How can researchers address challenges in scaling up the synthesis of nitropropenyl-indoles while maintaining purity?

Answer:

  • Flow Chemistry: Optimize continuous flow systems to reduce side reactions (e.g., nitro group reduction) and improve reproducibility .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) or PEG-400 to enhance sustainability .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Perform reactions in a fume hood due to potential nitro compound volatility .
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .

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